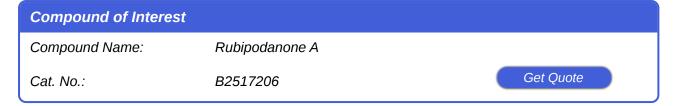


# Physical and chemical properties of Rubipodanone A

Author: BenchChem Technical Support Team. Date: December 2025



# Rubipodanone A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rubipodanone A** is a recently discovered naphthohydroquinone dimer isolated from the roots and rhizomes of Rubia podantha. As a member of a class of compounds with demonstrated cytotoxic and NF-κB inhibitory activities, **Rubipodanone A** presents a promising scaffold for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Rubipodanone A**, details of its isolation, and insights into its biological activities, with a focus on presenting data in a structured and accessible format for researchers.

# **Chemical and Physical Properties**

The fundamental physicochemical properties of **Rubipodanone A** are summarized below. This data is essential for its handling, formulation, and analysis in a research setting.



Property	Value	Source
Molecular Formula	C27H22O6	[1][2]
Molecular Weight	442.46 g/mol	[1][2]
CAS Number	2170211-22-8	[1][2]
Appearance	Not explicitly stated, likely a powder.	General knowledge
Predicted Boiling Point	647.0 ± 55.0 °C	[3]
Solubility	Soluble in DMSO.[1] Further solubility data is not readily available.	[1]
Storage Conditions	Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C.[1]	[1]

## **Structural Information**

**Rubipodanone A** is a dimeric naphthohydroquinone. Its structure was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray diffraction.[1]

## **Spectroscopic Data**

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Rubipodanone A**. While the full spectral data from the primary literature is not publicly available, the key techniques used for its structure elucidation are noted below.



Spectroscopic Technique	Application	
<sup>1</sup> H and <sup>13</sup> C NMR	Used to determine the carbon-hydrogen framework and connectivity of the molecule.	
2D NMR (COSY, HMQC, HMBC)	Employed to establish detailed correlations between protons and carbons, confirming the dimeric structure.	
High-Resolution Mass Spectrometry (HRMS)	Utilized to confirm the molecular formula.	
Infrared (IR) Spectroscopy	Would be used to identify functional groups such as hydroxyls and carbonyls.	
UV-Visible (UV-Vis) Spectroscopy	Would provide information on the electronic transitions within the molecule, characteristic of its chromophores.	
X-ray Crystallography	Provided the definitive three-dimensional structure and absolute configuration of the molecule.[1]	

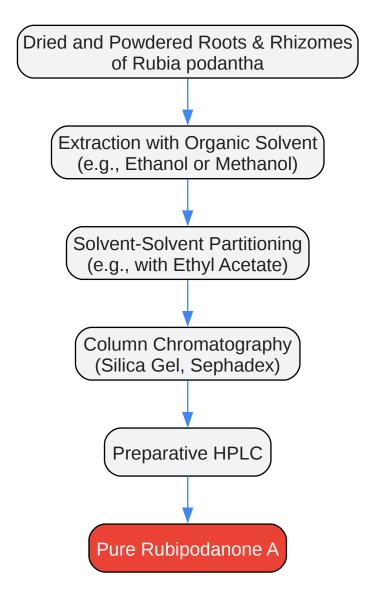
## **Experimental Protocols**

The following sections outline the general methodologies for the isolation of **Rubipodanone A** and the assessment of its biological activity, based on standard practices for natural product chemistry and pharmacology.

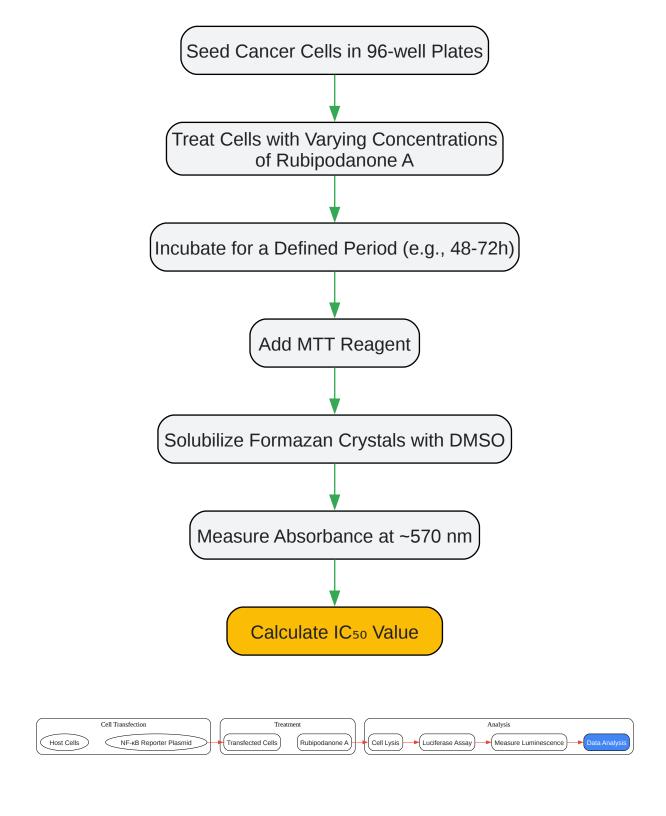
## **Isolation of Rubipodanone A**

**Rubipodanone A** was first isolated from the roots and rhizomes of Rubia podantha.[1] The general workflow for the isolation of such natural products is depicted below.









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### References

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